molecular formula C14H22ClNO2 B2817880 2-Chloro-N-(5-methoxy-2-adamantyl)propanamide CAS No. 2411250-94-5

2-Chloro-N-(5-methoxy-2-adamantyl)propanamide

Cat. No.: B2817880
CAS No.: 2411250-94-5
M. Wt: 271.79
InChI Key: SQPINGOWLMCKEV-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methoxy-2-adamantyl)propanamide is a synthetic organic compound characterized by the presence of a chloro group, a methoxy group, and an adamantyl moiety The adamantyl group, derived from adamantane, is a bulky, diamond-like structure that imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methoxy-2-adamantyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxy-2-adamantylamine, which is then reacted with 2-chloropropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methoxy-2-adamantyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydro derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(5-methoxy-2-adamantyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methoxy-2-adamantyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity towards these targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-methoxy-2-adamantyl)acetamide
  • 2-Chloro-N-(5-methoxy-2-adamantyl)butanamide
  • 2-Chloro-N-(5-methoxy-2-adamantyl)pentanamide

Uniqueness

2-Chloro-N-(5-methoxy-2-adamantyl)propanamide is unique due to the specific combination of its functional groups and the adamantyl moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability, binding affinity, and selectivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(5-methoxy-2-adamantyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-8(15)13(17)16-12-10-3-9-4-11(12)7-14(5-9,6-10)18-2/h8-12H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPINGOWLMCKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2CC3CC1CC(C3)(C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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